molecular formula C18H21N3O2S B2743575 N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946342-42-3

N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2743575
CAS RN: 946342-42-3
M. Wt: 343.45
InChI Key: WMQRZFFZEUEKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound has been utilized in the synthesis of new heterocycles incorporating the antipyrine moiety, showing potential in antimicrobial applications. The synthesized compounds have been evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Bondock et al., 2008).

Corrosion Inhibition

Another application involves its use in the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds were evaluated for their efficiency in preventing corrosion, especially in acidic and oil mediums, showcasing their potential in industrial applications to protect metals against corrosion (Yıldırım & Cetin, 2008).

Antitumor Activity

The compound has also been a precursor in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, with certain derivatives demonstrating mild to moderate antitumor activity against human breast adenocarcinoma cell lines. This suggests its potential in the development of new antitumor agents (El-Morsy et al., 2017).

Insecticidal Properties

Research on synthesizing innovative heterocycles incorporating a thiadiazole moiety, derived from similar precursors, has shown insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the compound's potential role in developing new insecticidal agents (Fadda et al., 2017).

Chemical Synthesis and Characterization

Additionally, it has been involved in the synthesis of various heterocyclic compounds, further contributing to the field of organic chemistry by providing new methodologies and synthetic routes for creating novel compounds with potential applications across different fields of research (Soleiman et al., 2005).

properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11(2)13-4-6-14(7-5-13)20-16(22)8-15-10-24-18-19-9-12(3)17(23)21(15)18/h4-7,9,11,15H,8,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQRZFFZEUEKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.